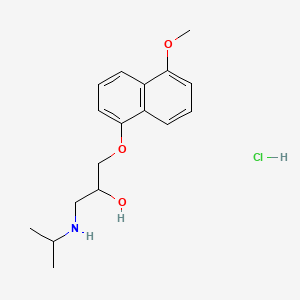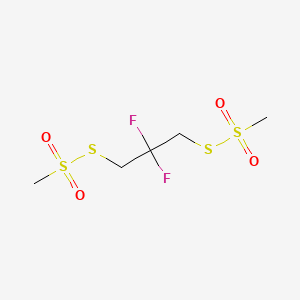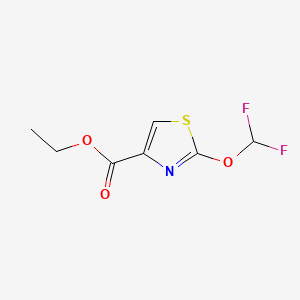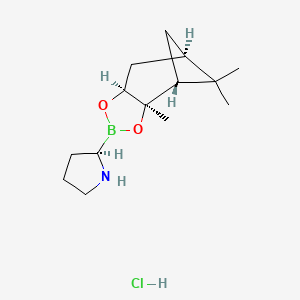
1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone is an organic compound that belongs to the class of aromatic ketones These compounds are characterized by the presence of a carbonyl group (C=O) attached to an aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzaldehyde and 4-methoxynaphthalene.
Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide.
Catalysts and Solvents: Common catalysts include acids like hydrochloric acid or sulfuric acid, and solvents such as ethanol or methanol are used to facilitate the reaction.
Purification: The product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways: It can modulate biochemical pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methylphenyl)-2-(1-(4-methoxynaphthalenyl))-1-propanone: Similar structure with a different position of the carbonyl group.
1-(4-Methylphenyl)-3-(1-(4-hydroxynaphthalenyl))-1-propanone: Similar structure with a hydroxyl group instead of a methoxy group.
Uniqueness
1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone is unique due to its specific substitution pattern and the presence of both methyl and methoxy groups, which can influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
1391054-19-5 |
|---|---|
Fórmula molecular |
C21H20O2 |
Peso molecular |
304.389 |
Nombre IUPAC |
3-(4-methoxynaphthalen-1-yl)-1-(4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C21H20O2/c1-15-7-9-17(10-8-15)20(22)13-11-16-12-14-21(23-2)19-6-4-3-5-18(16)19/h3-10,12,14H,11,13H2,1-2H3 |
Clave InChI |
OAEYOACAIORYEB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)CCC2=CC=C(C3=CC=CC=C23)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine](/img/structure/B588150.png)



![1h-Cycloprop[e]imidazo[1,2-a]pyridine](/img/structure/B588157.png)




